molecular formula C4H2ClNOS B1585635 2-Chlorothiazole-5-carbaldehyde CAS No. 95453-58-0

2-Chlorothiazole-5-carbaldehyde

Cat. No. B1585635
CAS RN: 95453-58-0
M. Wt: 147.58 g/mol
InChI Key: PKCBQQXHFIDIIG-UHFFFAOYSA-N
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Description

2-Chlorothiazole-5-carbaldehyde (CTA) is an organic compound with the chemical formula C3H3ClN2O. It is an aldehyde with a thiazole ring, and is a member of the 2-chlorothiazole family of compounds. The compound is used in a variety of scientific applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a model compound in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2-Chlorothiazole-5-carbaldehyde and similar compounds are important intermediates in the synthesis of various heterocyclic systems. Their chemical reactivity has been a subject of extensive study, revealing their potential in creating novel heterocyclic structures and biologically active compounds (Hamama et al., 2018).

Applications in Organic Synthesis

  • The compound serves as a key intermediate in the synthesis of various organic molecules. For instance, it has been used in the novel synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, a well-known medication (Sun et al., 2009).

Role in Constructing Fused Ring Heterocycles

  • The versatility of 2-Chlorothiazole-5-carbaldehyde is showcased in its transformation into tricyclic heterocycles. This is achieved through the substitution of the chlorine atom with unsaturated thiolate or alkoxide, leading to the formation of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

Development of Photophysical Properties

  • In the field of photophysics, 2-Chlorothiazole-5-carbaldehyde derivatives have been synthesized, displaying unique photophysical properties such as absorption, emission, and quantum yield in various solvents. These properties make them potential candidates for applications in fluorescence and molecular sensing (Telore et al., 2015).

Contribution to Non-linear Optical Applications

  • The compound has been used in the preparation of novel benzothiazole derivatives with potential non-linear optic applications. This illustrates its role in the development of materials with unique optical properties (Hrobárik et al., 2004).

Utility in Organic Photochemistry

  • Its derivatives, such as 2-chloroindole-3-carbaldehydes, have been used in the efficient synthesis of benzo[c]carbazoles via one-pot photochemical annulations. This demonstrates the compound's role in facilitating complex organic transformations under light-driven conditions (Wang et al., 2008).

Facilitating Copper-Catalyzed Reactions

  • It has been utilized in copper-catalyzed oxidative coupling reactions, signifying its importance in facilitating chemical transformations under catalytic conditions (Li et al., 2015).

Structural Analysis

  • The structural analysis of 2-Chlorothiazole-5-carbaldehyde derivatives has been conducted to understand their molecular configurations, further contributing to the understanding of their chemical behavior (Xu & Shi, 2011).

Applications in Synthesis of Antitumor Agents

  • Derivatives of 2-Chlorothiazole-5-carbaldehyde have been synthesized and evaluated as antitumor agents, highlighting its potential in medicinal chemistry (Kumar et al., 2007).

Role in Synthesizing Imidazole Derivatives

  • It has been used in the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde derivatives, a process crucial in developing new molecules with potential biological activities (Orhan et al., 2019).

properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCBQQXHFIDIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363170
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiazole-5-carbaldehyde

CAS RN

95453-58-0
Record name 2-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RH John - Journal of the Chemical Society, Perkin Transactions 1, 1990 - pubs.rsc.org
… of LiOH-H,O) was added to a stirred solution under nitrogen of either 2-chlorothiazole-5-carbaldehyde or C2-chlorothiazol-5-yl phenyl ketone (6 mmol) in aqueous THF (1 : 40,20 ml). …
Number of citations: 21 pubs.rsc.org
M Holzweber, M Schnuerch, P Stanetty - Synlett, 2007 - thieme-connect.com
A short and efficient method for the synthesis of a series of 5-functionalized 4-bromo-2-chlorothiazole derivatives has been developed by application of the halogen-dance reaction. …
Number of citations: 17 www.thieme-connect.com
B Iddon - Heterocycles, 1995 - library.navoiy-uni.uz
… L ' ~ ~ The corresponding 2-chlorothiazole-5-carbaldehyde is obtained following addition of acid (Tablc V) hut addition of water yields the corresponding 2-(N,N-dimethylamino)thiazole-…
Number of citations: 26 library.navoiy-uni.uz
W Zhang, CW Holyoke Jr, J Barry, D Cordova… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel class of mesoionic pyrido[1,2-a]pyrimidinones has been discovered with exceptional insecticidal activity controlling a number of insect species. In this communication, we report …
Number of citations: 31 www.sciencedirect.com

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